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molecular formula C5H4BrClN2O B8673885 5-bromo-2-chloro-6-methyl-4(3H)-Pyrimidinone CAS No. 844843-38-5

5-bromo-2-chloro-6-methyl-4(3H)-Pyrimidinone

Cat. No. B8673885
M. Wt: 223.45 g/mol
InChI Key: XWQTZBZFCLFSEF-UHFFFAOYSA-N
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Patent
US07790736B2

Procedure details

The title compound was prepared in 63% yield from 5-Bromo-6-methyl-1H-pyrimidine-2,4-dione utilizing a method analogous to the preparation of 2-chloro-5,6-dimethyl-3H-pyrimidin-4-one (see Lee, et al., WO 9605177). 1H NMR (400 MHz, DMSO-d6): δ2.38 (s, 3H). MS (ES) [m+H] calc'd for C5H4N2OBrCl, 223, 225, 227; found 223, 225, 227.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:10])[NH:4][C:5](=O)[NH:6][C:7]=1[CH3:8].[Cl:11]C1NC(=O)C(C)=C(C)N=1>>[Br:1][C:2]1[C:3](=[O:10])[NH:4][C:5]([Cl:11])=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(NC(NC1C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(N1)=O)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NC(=NC1C)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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